molecular formula C30H34N4O7S2 B2596107 Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524680-11-3

Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2596107
CAS No.: 524680-11-3
M. Wt: 626.74
InChI Key: DCFBOVLFCMTCLC-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C30H34N4O7S2 and its molecular weight is 626.74. The purity is usually 95%.
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Biological Activity

Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Benzyl and piperazine moieties : Often associated with pharmacological effects.
  • Thieno[2,3-c]pyridine core : Known for its role in various medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thieno[2,3-c]pyridine framework.
  • Introduction of the benzyl and piperazine substituents through coupling reactions.
  • Functionalization at the carboxylate position to enhance solubility and bioactivity.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring piperazine rings have been reported to possess antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus .

CompoundMicroorganismActivity
Compound AE. coliSignificant
Compound BS. aureusModerate
Methyl 6-benzyl...VariousPotential

Anticancer Activity

Research indicates that thieno[2,3-c]pyridine derivatives can act as anticancer agents. For example, compounds structurally related to methyl 6-benzyl... have demonstrated inhibition of cancer cell proliferation in vitro .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of related thieno[2,3-c]pyridine derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with specific cancer-related targets. The binding affinities were found to correlate well with their observed biological activities .

Properties

IUPAC Name

methyl 6-benzyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O7S2/c1-3-41-30(37)33-15-17-34(18-16-33)43(38,39)23-11-9-22(10-12-23)27(35)31-28-26(29(36)40-2)24-13-14-32(20-25(24)42-28)19-21-7-5-4-6-8-21/h4-12H,3,13-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFBOVLFCMTCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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